molecular formula C9H17N3 B1289949 [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine CAS No. 1007517-99-8

[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine

Cat. No. B1289949
CAS RN: 1007517-99-8
M. Wt: 167.25 g/mol
InChI Key: YXVLUSBODIHODU-UHFFFAOYSA-N
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Description

The compound “[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3 and 5 positions . The compound also contains a propyl group and a methylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is a planar, aromatic ring, which means it is flat and has a cyclic, overlapping p-orbital that allows for resonance . The presence of the methyl and amine groups will also affect the overall structure .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in the formation of coordination compounds . They can also undergo reactions at the carbon atoms of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be influenced by the functional groups present in the compound .

Scientific Research Applications

Antiviral and Antitumoral Activity

Compounds containing the pyrazole moiety, such as 3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine , have been studied for their potential antiviral and antitumoral properties. Research has shown that structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity . Specifically, inhibition of tubulin polymerization has been identified as a mechanism for antitumoral activity .

Synthesis of Bioactive Chemicals

The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals due to its wide range of biological properties. It has applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The versatility of the pyrazole ring allows for the development of novel compounds with significant pharmacological functions .

Anticoronavirus Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating coronavirus infections. The synthesis of new series of triazolothiadiazine derivatives, which include the pyrazole structure, has yielded compounds with promising in vitro anticoronavirus activity . This opens up new avenues for the development of antiviral drugs targeting coronaviruses.

Green Synthesis Applications

The pyrazole scaffold is also significant in the context of green chemistry. It is involved in various synthesis techniques that are environmentally friendly, such as microwave-assisted synthesis and multicomponent reactions . These methods aim to reduce the environmental impact of chemical synthesis while maintaining efficiency and effectiveness.

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescent materials . The ability of the pyrazole ring to coordinate with metals makes it a valuable component in the design of new materials.

Organometallic Chemistry

Pyrazole derivatives play a crucial role in organometallic chemistry, where they act as ligands to create organometallic complexes. These complexes are important for various catalytic processes and the development of new reactions in organic synthesis .

Future Directions

Future research on this compound could involve exploring its potential pharmacological effects, studying its reactivity and interactions with other compounds, and developing methods for its synthesis .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVLUSBODIHODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629698
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007517-99-8
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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